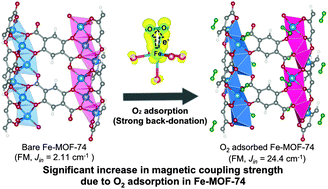Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
Physical Chemistry Chemical Physics Pub Date: 2015-05-27 DOI: 10.1039/C5CP01441G
Abstract
As a new class of magnetic materials, metal–organic framework (MOF) has received a significant attention due to their functionality and porosity that can provide diverse magnetic phenomena by utilizing host–guest chemistry. For Fe–MOF-74, we here find using density functional calculations that the O2 and C2H4 adsorptions result in the ferromagnetic (FM) and antiferromagnetic (AFM) orderings along the 1D chain of an hexagonal MOF framework, respectively, while their adsorption energies, pi-complexation, and geometrical changes are all similar upon binding. We reveal that this different magnetism behavior is attributed to the different electronic effects, where the adsorbed O2 greatly withdraws a minor spin electron from the Fe centers. The latter significant back donation opens a new channel for superexchange interactions that can enhance the FM coupling between Fe centers, where the strength of calculated intrachain FM coupling constrant (Jin) in O2 adsorbed Fe–MOF-74 is more than 10 times enhanced compared to bare Fe-MOF-74. This prediction suggests a possibility for the conceptual usage of Fe–MOF-74 as a gas sensor based on its magnetic changes caused by the adsorbed gases. Furthermore, the suggested mechanism might be used to control the magnetic properties of MOFs using the guest molecules, although concrete strategies to enhance such magnetic interactions to be used in practical applications would require further significant investigation.


Recommended Literature
- [1] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [2] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [3] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [4] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [5] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [6] Front cover
- [7] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [8] On the signature of the hydrophobic effect at a single molecule level
- [9] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [10] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 119823-35-7
-
CAS no.: 16514-83-3









